Ro 63-0563

Descripción

Propiedades

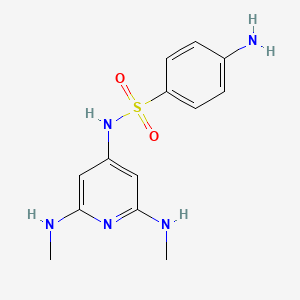

Fórmula molecular |

C13H17N5O2S |

|---|---|

Peso molecular |

307.37 g/mol |

Nombre IUPAC |

4-amino-N-[2,6-bis(methylamino)-4-pyridinyl]benzenesulfonamide |

InChI |

InChI=1S/C13H17N5O2S/c1-15-12-7-10(8-13(16-2)17-12)18-21(19,20)11-5-3-9(14)4-6-11/h3-8H,14H2,1-2H3,(H3,15,16,17,18) |

Clave InChI |

PTFNKZLSFWJYFJ-UHFFFAOYSA-N |

SMILES canónico |

CNC1=CC(=CC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-amino-N-(2,6 bis-methylamino-pyridin-4-yl)-benzene sulfonamide Ro 63-0563 Ro-63-0563 Ro63-0563 |

Origen del producto |

United States |

Foundational & Exploratory

Ro 63-0563: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacological characterization of Ro 63-0563, a potent and selective antagonist of the serotonin 5-HT6 receptor. The discovery of this compound by Roche marked a significant advancement in the development of selective ligands for this receptor, which is predominantly expressed in the central nervous system and implicated in cognitive processes. This document details the available information on its synthesis, outlines the experimental protocols for its characterization, and presents its biological activity data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and the methods employed in its evaluation.

Discovery and Development

This compound, with the chemical name 4-amino-N-(2,6-bis(methylamino)pyridin-4-yl)benzenesulfonamide, was one of the first selective 5-HT6 receptor antagonists to be described by scientists at Roche.[1] Its discovery was a result of high-throughput screening efforts aimed at identifying novel ligands for the 5-HT6 receptor.[2] This benzenesulfonamide derivative emerged as a lead compound with high affinity and over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors and binding sites.[3][4] The development of this compound and its tritiated form, [3H]this compound, provided valuable tools for the pharmacological characterization of the 5-HT6 receptor.[3]

Synthesis Pathway

A plausible, though unconfirmed, synthetic route is outlined below:

References

Chemical and physical properties of Ro 63-0563

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 63-0563 is a potent and selective competitive antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2][3] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its pharmacological profile, and the experimental methodologies used to characterize this important research compound. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their investigation of the 5-HT6 receptor and its role in various physiological and pathological processes.

Chemical and Physical Properties

This compound, with the IUPAC name 4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class.[4] Its core structure features a benzenesulfonamide moiety linked to a substituted pyridine ring.

General Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide | [4] |

| Synonyms | Ro-63-0563, Ro-630563, Ro630563 | [4] |

| CAS Number | 202466-77-1 | [4] |

| Appearance | Solid powder | [4] |

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₇N₅O₂S | [4] |

| Molecular Weight | 307.37 g/mol | [4] |

| Exact Mass | 307.1103 | [4] |

| Solubility | Soluble in DMSO | [4] |

| pKa (predicted) | Due to the presence of multiple ionizable groups (an aniline-like amino group and the sulfonamide nitrogen), this compound is expected to have at least two pKa values. The arylamine is predicted to have a pKa around 4-5, while the sulfonamide nitrogen's acidity is influenced by the electron-withdrawing sulfonyl group and the nature of the pyridine ring, likely resulting in a pKa in the range of 8-10. | N/A |

| Melting Point | Not reported in the reviewed literature. | N/A |

| Boiling Point | Not reported in the reviewed literature. | N/A |

Pharmacological Properties

This compound is a well-characterized high-affinity antagonist of the 5-HT6 receptor, demonstrating significant selectivity over other serotonin receptor subtypes and a wide range of other receptors and binding sites.[5]

Binding Affinity

The binding affinity of this compound for the 5-HT6 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) values are summarized below.

| Receptor Species | pKi | Reference |

| Rat 5-HT6 Receptor | 7.83 | [1][2] |

| Human 5-HT6 Receptor | 7.91 | [1][2] |

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT6 receptor.[1] This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating downstream signaling cascades.

Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Emerging evidence also points to a non-canonical signaling pathway involving the tyrosine kinase Fyn.

Canonical Gs-cAMP Pathway

Antagonism of the 5-HT6 receptor by this compound blocks the serotonin-induced activation of this pathway.

Non-Canonical Fyn Signaling Pathway

The 5-HT6 receptor can also signal through a non-canonical pathway involving the Src family kinase Fyn, which can lead to the activation of the extracellular signal-regulated kinase (ERK).[6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT6 receptor.

Objective: To determine the Ki of this compound for the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.[7]

-

[³H]LSD (radioligand).[8]

-

This compound (test compound).

-

Methiothepin mesylate (for determining non-specific binding).[8]

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the 5-HT6 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.[10]

-

-

Binding Assay:

-

In a multi-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding).

-

50 µL of a high concentration of methiothepin mesylate (e.g., 10 µM) (for non-specific binding).[8]

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]LSD to each well at a final concentration of approximately 1.5 nM.[8]

-

Add 150 µL of the membrane preparation to each well.

-

Incubate the plate at 37°C for 60 minutes.[9]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This protocol describes a functional assay to measure the effect of this compound on 5-HT-stimulated adenylyl cyclase activity.

Objective: To determine the antagonist properties of this compound at the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Serotonin (5-HT).

-

This compound.

-

Assay buffer (e.g., Krebs-bicarbonate buffer with phosphodiesterase inhibitors).

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

Cell lysis buffer.

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK-293 cells expressing the 5-HT6 receptor in multi-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of serotonin (e.g., a concentration that elicits a submaximal response).

-

Include control wells with no treatment, serotonin only, and this compound only.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by removing the medium and lysing the cells with lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the serotonin-stimulated cAMP production.

-

The data can be used to construct a Schild plot to determine the pA₂ value, which is a measure of the antagonist's potency.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity make it a suitable ligand for in vitro and in vivo studies. This guide provides a consolidated resource of its chemical, physical, and pharmacological properties, along with detailed experimental protocols to aid researchers in their scientific endeavors. Further investigation into the precise physicochemical properties, such as its pKa and melting point, would be beneficial for a more complete characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]

- 4. medkoo.com [medkoo.com]

- 5. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. What is FYN Protein - Creative BioMart [creativebiomart.net]

- 10. giffordbioscience.com [giffordbioscience.com]

Ro 63-0563: A Technical Guide to its Mechanism of Action as a 5-HT6 Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin-6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in cognitive disorders. Its modulation offers a promising avenue for enhancing memory and learning processes. Ro 63-0563 is a potent and selective antagonist for the 5-HT6 receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating binding affinity and functional data, detailing key experimental methodologies, and visualizing the associated molecular signaling pathways.

Introduction

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly located in brain regions integral to cognition, such as the hippocampus and striatum.[1] Its activation canonically couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2][3] Blockade of this receptor by antagonists like this compound has been shown to improve cognitive performance in various preclinical models, an effect thought to be mediated by the enhanced release of other neurotransmitters, including acetylcholine and glutamate.[4][5]

This compound, chemically identified as 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is distinguished by its high affinity and selectivity for the 5-HT6 receptor over numerous other receptor subtypes.[6][7] This document will explore the core pharmacology of this compound, detailing its binding characteristics and its functional impact on canonical and non-canonical 5-HT6 receptor signaling.

Quantitative Pharmacological Data

The affinity and functional potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound at 5-HT6 Receptors

| Species/System | Radioligand | Parameter | Value (nM) | Reference |

| Rat (recombinant) | [3H]-LSD | Ki | 14.8 | [7] |

| Human (recombinant) | [3H]-LSD | Ki | 12.3 | [7] |

| Rat (recombinant) | [3H]this compound | Kd | 6.8 | [6] |

| Human (recombinant) | [3H]this compound | Kd | 4.96 | [6] |

| Rat Striatum | [3H]this compound | Kd | 11.7 | [6][8] |

| Porcine Striatum | [3H]this compound | Kd | 8.0 | [8] |

pKi values from literature (7.83 for rat, 7.91 for human) are consistent with these Ki values.[7][9]

Table 2: Receptor Binding Density (Bmax) using [3H]this compound

| Tissue | Bmax (fmol/mg protein) | Reference |

| Rat Striatum | 175 | [6][8] |

| Porcine Striatum | 130 | [8] |

Table 3: Functional Antagonist Potency of this compound

| System | Assay | Parameter | Value | Reference |

| Human 5-HT6 (HeLa cells) | cAMP Accumulation | pA2 | 7.10 ± 0.09 | [7] |

The pA2 value quantifies the potency of a competitive antagonist. Studies confirm this compound acts as a competitive antagonist without agonist or inverse agonist activity on basal cAMP levels.[7][10]

Core Mechanism of Action

This compound exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-HT). This action primarily inhibits the canonical Gs-adenylyl cyclase-cAMP signaling cascade.

Antagonism of the Gs-cAMP Pathway

The primary signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein. Agonist binding triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[2] this compound competitively occupies the 5-HT binding site, preventing this entire cascade from being initiated by 5-HT.

Modulation of Non-Canonical Signaling

Beyond the Gs pathway, the 5-HT6 receptor can also influence other signaling cascades. Notably, it can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][11] This activation is mediated through the Fyn tyrosine kinase, which interacts with the C-terminal tail of the 5-HT6 receptor.[11][12] The relationship between 5-HT6 antagonists and this pathway is complex, with some studies suggesting that antagonists can increase ERK1/2 phosphorylation, potentially contributing to their cognitive-enhancing effects.

Detailed Experimental Protocols

The characterization of this compound relies on standardized pharmacological assays. The following sections provide detailed model protocols based on published methodologies.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.

1. Membrane Preparation:

-

HEK-293 or HeLa cells stably expressing the human or rat 5-HT6 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a Bradford or BCA assay.

2. Assay Procedure:

-

The assay is performed in a 96-well plate with a final volume of 200-250 µL.

-

To each well, add:

-

50 µL of various concentrations of the unlabeled test compound (e.g., this compound).

-

50 µL of a fixed concentration of radioligand (e.g., [3H]-LSD at ~2 nM or [3H]this compound at ~5 nM).

-

100 µL of the membrane preparation.

-

-

For total binding, the test compound is replaced with buffer.

-

For non-specific binding, a high concentration of a non-selective antagonist (e.g., 10 µM methiothepin) is added instead of the test compound.

-

The plate is incubated for 45-60 minutes at 37°C with gentle agitation.[2]

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

Filters are dried, and a scintillation cocktail is added.

-

Radioactivity is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of the test compound to generate a competition curve.

-

The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit the 5-HT-induced production of cAMP, providing a measure of its functional antagonism (pA2).

1. Cell Culture and Plating:

-

HeLa or CHO cells stably expressing the human 5-HT6 receptor are plated in 96-well plates and grown to near confluency.

2. Assay Procedure:

-

The growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., HBSS).

-

Cells are pre-incubated for 15-30 minutes at 37°C with various concentrations of the antagonist (this compound) in a buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Following pre-incubation, cells are stimulated with multiple concentrations of an agonist (e.g., 5-HT) and incubated for a further 15-60 minutes at 37°C.

3. cAMP Quantification:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis (Schild Analysis):

-

Dose-response curves for the agonist (5-HT) are generated in the absence and presence of each concentration of the antagonist (this compound).

-

The EC50 of the agonist is determined for each curve.

-

The dose ratio (DR) is calculated for each antagonist concentration: DR = (EC50 in presence of antagonist) / (EC50 in absence of antagonist).

-

A Schild plot is constructed by plotting log(DR-1) against the negative log of the molar concentration of the antagonist.

-

For a competitive antagonist, this plot should be linear with a slope of approximately 1.0. The pA2 value is the x-intercept of the regression line.[2]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the impact of this compound on the 5-HT6-mediated phosphorylation (activation) of ERK1/2.

1. Cell Culture and Treatment:

-

Cells expressing 5-HT6 receptors are serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.

-

Cells are pre-treated with the antagonist (this compound) for a specified time (e.g., 30 minutes).

-

Cells are then stimulated with an agonist (e.g., 5-HT) for a short period (e.g., 5-10 minutes).

2. Protein Extraction and Quantification:

-

The stimulation is stopped by placing the plate on ice and lysing the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of each lysate is determined.

3. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is first incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To normalize the data, the membrane is stripped and re-probed with an antibody that detects total ERK1/2 (t-ERK).

4. Data Analysis:

-

The band intensities for p-ERK and t-ERK are quantified using densitometry software.

-

The p-ERK signal is normalized to the t-ERK signal for each sample.

-

The fold change in ERK1/2 phosphorylation relative to an untreated control is calculated and plotted.

Conclusion

This compound is a high-affinity, selective, and competitive antagonist of the 5-HT6 receptor. Its primary mechanism of action is the direct blockade of serotonin-mediated activation of the Gs-adenylyl cyclase-cAMP signaling pathway. Its influence on non-canonical pathways, such as the Fyn-ERK1/2 cascade, may also contribute to its pharmacological profile. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for professionals engaged in neuroscience research and the development of novel CNS therapeutics targeting the 5-HT6 receptor.

References

- 1. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lesson 6 [pdg.cnb.uam.es]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Pa2 determination | PPTX [slideshare.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of Ro 63-0563

Executive Summary

This compound, with the chemical structure 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is a well-characterized pharmacological tool used extensively in neuroscience research. It is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor.[1][2][3] Its high affinity for both human and rat 5-HT₆ receptors, coupled with excellent selectivity against a vast panel of other neurotransmitter receptors, makes it an invaluable ligand for studying the physiological roles of the 5-HT₆ receptor.[3][4][5] This document provides a comprehensive overview of its binding characteristics, mechanism of action, associated signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT₆ receptor.[2][3] Functional studies have demonstrated that it competitively inhibits the effects of serotonin (5-HT).[3] Importantly, this compound does not exhibit agonist or inverse agonist activity, as it has no significant effect on the basal levels of cyclic adenosine monophosphate (cAMP) accumulation in cell lines stably expressing the human 5-HT₆ receptor.[3] Its primary action is to block the Gs-protein-coupled signaling cascade typically initiated by the binding of endogenous serotonin to the 5-HT₆ receptor.

Quantitative Binding Profile

The affinity of this compound for the 5-HT₆ receptor has been thoroughly quantified using radioligand binding assays. The data, summarized below, highlight its high affinity for both recombinant and native receptors across different species.

Table 1: Binding Affinity of this compound at Recombinant 5-HT₆ Receptors

| Receptor Species & System | Radioligand | Parameter | Value | Reference |

| Human 5-HT₆ (HeLa cells) | [³H]-LSD | pKi | 7.91 ± 0.02 | [3] |

| Human 5-HT₆ (HeLa cells) | [³H]this compound | Kd | 4.96 nM | [4][5][6] |

| Rat 5-HT₆ (HEK 293 cells) | [³H]-LSD | pKi | 7.83 ± 0.01 | [3] |

| Rat 5-HT₆ (HEK 293 cells) | [³H]this compound | Kd | 6.8 nM | [4][5][6] |

Table 2: Binding Profile of [³H]this compound in Native Tissues

| Tissue Source | Parameter | Value | Reference |

| Rat Striatal Membranes | Kd | 11.7 nM | [4][5][6] |

| Rat Striatal Membranes | Bmax | 175 fmol/mg protein | [4][5][6] |

| Porcine Striatal Membranes | Kd | 8.0 nM | [4][5][6] |

| Porcine Striatal Membranes | Bmax | 130 fmol/mg protein | [4][5][6] |

Receptor Selectivity

A key feature of this compound is its exceptional selectivity. It demonstrates over 100-fold greater affinity for the 5-HT₆ receptor compared to a panel of 69 other binding sites, including other serotonin receptor subtypes, as well as adrenergic, dopaminergic, and histaminergic receptors.[1][3][5][6] This high degree of selectivity minimizes off-target effects, making it a precise tool for isolating and studying 5-HT₆ receptor function.

5-HT₆ Receptor Signaling Pathways

Antagonism of the 5-HT₆ receptor by this compound blocks several downstream signaling cascades. The 5-HT₆ receptor is canonically coupled to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels.[7][8] This cascade has numerous downstream consequences.

Beyond the canonical Gs-pathway, the 5-HT₆ receptor is also implicated in modulating other signaling networks, including the mTOR and Cdk5 pathways, which are crucial for neuronal development and function.[9][10] By blocking the receptor, this compound can influence these complex intracellular events.

Experimental Protocols

The pharmacological profile of this compound was established using standardized in vitro assays. The detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT₆ receptor.

Materials:

-

Cell membranes from HEK 293 or HeLa cells stably expressing the rat or human 5-HT₆ receptor, respectively.[6]

-

Binding Buffer: Tris-HCl buffer with appropriate ions.

-

Test compound: this compound at various concentrations.

-

Whatman GF/B glass fiber filters, pre-soaked in polyethyleneimine (0.3%).[6]

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). For determining non-specific binding, a separate set of tubes is prepared containing the radioligand and a high concentration of methiothepin.

-

Incubation: Incubate the reaction mixtures, typically for 60-120 minutes at room temperature, to allow binding to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through the pre-soaked Whatman GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This protocol assesses the functional antagonism of this compound by measuring its ability to block agonist-induced cAMP production.

Materials:

-

HeLa cells stably expressing the human 5-HT₆ receptor.[3]

-

Cell culture medium.

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Plating: Seed the 5-HT₆-expressing HeLa cells into multi-well plates and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes). A phosphodiesterase inhibitor is typically included during this step.

-

Agonist Stimulation: Add a fixed concentration of the agonist (5-HT) to the wells to stimulate cAMP production.

-

Incubation: Incubate for a specific duration (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., competitive immunoassay).

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data are often fitted to a Schild regression to determine the pA₂ value, which quantifies the potency of the competitive antagonist. For this compound, the reported pA₂ value is 7.10 ± 0.09.[3]

Conclusion

This compound is a highly potent and selective competitive antagonist of the 5-HT₆ receptor. Its well-defined pharmacological profile, characterized by high affinity, excellent selectivity, and a clear mechanism of action, establishes it as a standard reference compound and an essential research tool. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists investigating the complex roles of the 5-HT₆ receptor in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]

- 9. Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]

In vitro characterization of Ro 63-0563

An In-Depth Technical Guide to the In Vitro Characterization of Ro 63-0563

Introduction

This compound, with the chemical name 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is a well-characterized pharmacological tool used extensively in neuroscience research.[1][2] It is recognized as a potent and highly selective competitive antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[3][4] The 5-HT6 receptor, a Gs-protein-coupled receptor predominantly expressed in the central nervous system, is a significant target in drug development for cognitive disorders and other neuropsychiatric conditions.[5][6] This document provides a comprehensive overview of the in vitro pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Pharmacological Data

The in vitro profile of this compound is defined by its high affinity for the 5-HT6 receptor and its antagonist activity. The data, derived from various radioligand binding and functional assays, are summarized below.

Binding Affinity

This compound demonstrates nanomolar affinity for both rat and human 5-HT6 receptors. Competition binding assays, typically using [3H]-LSD as the radioligand, and saturation binding studies with its tritiated form, [3H]this compound, have been employed to determine its binding constants.

Table 1: this compound Antagonist Binding Affinity (pKi)

| Receptor Species | Mean pKi (± S.E.M.) | Reference |

|---|---|---|

| Rat 5-HT6 | 7.83 ± 0.01 | [3] |

| Human 5-HT6 | 7.91 ± 0.02 |[3] |

Table 2: [3H]this compound Radioligand Binding Parameters (Kd & Bmax)

| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|

| Recombinant Rat 5-HT6 (HEK 293 cells) | 6.8 | 2170* | [1][7] |

| Recombinant Human 5-HT6 (HeLa cells) | 4.96 | Not Reported | [1][7] |

| Rat Striatal Membranes | 11.7 | 175 | [1][2][7] |

| Porcine Striatal Membranes | 8.01 | 130 | [1][2][7] |

*Value originally reported in pmol/mg protein and converted for consistency.

Functional Activity

Functional assays measuring cyclic AMP (cAMP) accumulation confirm that this compound acts as a competitive antagonist. It does not show any significant agonist or inverse agonist activity on basal cAMP levels.[3][5] Its potency as an antagonist is quantified by the pA2 value.

Table 3: this compound Functional Antagonist Potency (pA2)

| Receptor & Cell Line | Mean pA2 (± S.E.M.) | Reference |

|---|

| Human 5-HT6 (HeLa cells) | 7.10 ± 0.09 |[3] |

Selectivity Profile

This compound is distinguished by its high selectivity. It has been screened against a wide panel of other receptors and binding sites and consistently shows over 100-fold greater selectivity for the 5-HT6 receptor compared to 69 other targets.[1][2][3][7]

Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the affinity (Ki, Kd) and density (Bmax) of this compound at the 5-HT6 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK 293 cells stably expressing the rat 5-HT6 receptor or HeLa cells stably expressing the human 5-HT6 receptor.[1][3] Alternatively, native tissue preparations like rat or porcine striatum can be used.[1][2]

-

Radioligand: [3H]-LSD for competition assays or [3H]this compound for saturation and homologous competition assays.[3]

-

Assay Buffer: Tris-HCl buffer containing essential ions.

-

Instrumentation: Scintillation counter, filter harvester.

Procedure (Competition Assay):

-

Cell membranes are incubated in assay buffer with a fixed concentration of [3H]-LSD.

-

Varying concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand.

-

Incubation is carried out at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Procedure (Saturation Assay):

-

Cell membranes are incubated with increasing concentrations of [3H]this compound.

-

A parallel set of tubes is prepared containing an excess of a non-labeled ligand (e.g., 10 μM methiothepin) to determine non-specific binding.[1]

-

Following incubation and filtration, the specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration.

-

The resulting data are analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

Functional cAMP Accumulation Assay

Objective: To determine the functional activity of this compound (agonist, inverse agonist, or antagonist) at the 5-HT6 receptor.

Materials:

-

Cell Line: HeLa cells stably expressing the human 5-HT6 receptor.[3][5]

-

Agonist: 5-Hydroxytryptamine (5-HT).

-

Assay Medium: Cell culture medium, typically containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Instrumentation: A suitable cAMP detection kit (e.g., HTRF, ELISA, or SPA-based).

Procedure (Antagonist Mode):

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

A fixed concentration of the agonist (5-HT) is then added to stimulate the cells.

-

The incubation continues for a specified time to allow for cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercial assay kit.

-

The data are plotted as a concentration-response curve, and the antagonist's potency is determined by calculating the pA2 value from a Schild plot, which demonstrates a parallel rightward shift in the agonist's concentration-response curve without a reduction in the maximal response.[3]

Signaling Pathway and Mechanism of Action

The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates the adenylyl cyclase signaling cascade.[5][6] this compound, as a competitive antagonist, exerts its effect by binding to the receptor and preventing the binding of the endogenous agonist, serotonin (5-HT), thereby inhibiting the downstream signaling.

Caption: Canonical 5-HT6 receptor Gs-protein signaling pathway blocked by this compound.

In Vitro Characterization Workflow

The process of characterizing a compound like this compound follows a logical progression from initial binding studies to functional validation. This workflow ensures a comprehensive understanding of the compound's pharmacological profile at its target.

Caption: Standard experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a cornerstone tool for studying the 5-HT6 receptor. Its in vitro characteristics—high affinity in the low nanomolar range, competitive antagonism with a pA2 of 7.10, and exceptional selectivity—are well-documented.[3] The methodologies described herein, including radioligand binding and cAMP functional assays, represent the standard protocols used to establish this profile. This comprehensive in vitro data set validates this compound as a reliable probe for elucidating the physiological and pathological roles of the 5-HT6 receptor.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Portico [access.portico.org]

- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]

- 7. researchgate.net [researchgate.net]

Ro 63-0563: A Comprehensive Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of Ro 63-0563, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key binding assays are provided. Mandatory visualizations of signaling pathways, experimental workflows, and logical relationships are included to facilitate a comprehensive understanding of the compound's interactions with its target.

Quantitative Binding Affinity and Kinetics

The binding characteristics of this compound to the 5-HT6 receptor have been extensively studied across various species and experimental conditions. The following tables summarize the key quantitative data for its binding affinity and kinetics.

Table 1: Equilibrium Dissociation Constants (Kd) of [³H]this compound

| Receptor Source | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Recombinant Rat 5-HT6 | HEK 293 Cell Membranes | 6.8 ± 0.9 | 2170 ± 90 | [1] |

| Recombinant Human 5-HT6 | HeLa Cell Membranes | 4.96 | Not Reported | [1] |

| Native Rat 5-HT6 | Striatal Membranes | 11.7 | 175 | [1] |

| Native Porcine 5-HT6 | Striatal Membranes | 8.0 | 130 | [1] |

Bmax: Maximum number of binding sites.

Table 2: Inhibition Constants (Ki) of this compound

| Receptor | Radioligand | pKi | Ki (nM) | Reference |

| Rat 5-HT6 | [³H]-LSD | 7.83 ± 0.01 | ~1.48 | [2] |

| Human 5-HT6 | [³H]-LSD | 7.91 ± 0.02 | ~1.23 | [2] |

pKi: The negative logarithm of the inhibition constant.

Table 3: Kinetic Rate Constants of [³H]this compound at the Rat 5-HT6 Receptor

| Parameter | Value | Unit |

| Association Rate Constant (kon) | 5.37 x 106 | M-1 min-1 |

| Dissociation Rate Constant (koff) | 7.23 x 10-2 | min-1 |

| Kd (from kinetics; koff/kon) | 13.46 | nM |

Table 4: Comparative Binding Affinities (Ki) of Selected 5-HT6 Receptor Antagonists

| Compound | Rat 5-HT6 Receptor (pKi) | Human 5-HT6 Receptor (pKi) | Reference |

| This compound | 7.83 | 7.91 | [2] |

| Ro 04-6790 | 7.35 | 7.26 | [2] |

| SB-271046 | Not Reported | 8.9 | [3] |

| Clozapine | ~7.5 | Not Reported | [4] |

| Methiothepin | ~8.0 | Not Reported | [4] |

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology for a typical [³H]this compound binding assay.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [³H]this compound for the 5-HT6 receptor.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing recombinant rat or human 5-HT6 receptors, or from brain tissue (e.g., striatum).[1]

-

Radioligand: [³H]this compound.

-

Non-specific Binding Agent: 10 µM Methiothepin.[1]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of [³H]this compound, and either buffer (for total binding) or the non-specific binding agent (for non-specific binding). The final assay volume is typically 250 µL.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Specific Binding: Calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

Saturation Analysis: Plot specific binding against the concentration of [³H]this compound. The data are then fitted to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's pharmacology and the experimental methods used to study it.

Caption: 5-HT6 Receptor Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of Ro 63-0563 Analogs: A Deep Dive into 5-HT6 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Ro 63-0563 analogs, potent and selective antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor. A comprehensive understanding of these relationships is pivotal for the rational design of novel therapeutic agents targeting a range of central nervous system disorders, including Alzheimer's disease, schizophrenia, and obesity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological and experimental pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Structure-Activity Insights

This compound, with its characteristic N-(2,6-bis(methylamino)pyridin-4-yl)benzenesulfonamide scaffold, has served as a foundational template for the development of a multitude of 5-HT6 receptor antagonists. The key structural components contributing to its high affinity and selectivity include the benzenesulfonamide core, the central aminopyridine ring, and the substituents on both.

The benzenesulfonamide moiety is a crucial pharmacophoric element found in many first-generation 5-HT6 antagonists. Modifications to the phenyl ring of this group have demonstrated a significant impact on binding affinity. Generally, electron-donating or -withdrawing groups at the para-position are well-tolerated and can modulate pharmacokinetic properties.

The aminopyridine portion of this compound is another critical determinant of its interaction with the 5-HT6 receptor. The strategic placement of the methylamino groups at the 2 and 6 positions of the pyridine ring is vital for potent antagonism. Variations in the nature and size of these substituents can lead to substantial changes in receptor affinity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities of a series of this compound analogs, highlighting the impact of specific structural modifications on their interaction with the human 5-HT6 receptor. These data are compiled from various medicinal chemistry optimization programs aimed at enhancing potency and drug-like properties.

| Compound ID | R1 (Benzenesulfonamide) | R2 (Pyridine Ring) | Ki (nM) at human 5-HT6 Receptor |

| This compound | 4-amino | 2,6-bis(methylamino) | 1.2 |

| Analog A | 4-methoxy | 2,6-bis(methylamino) | 2.5 |

| Analog B | 4-chloro | 2,6-bis(methylamino) | 3.1 |

| Analog C | 4-nitro | 2,6-bis(methylamino) | 5.7 |

| Analog D | H | 2,6-bis(methylamino) | 15.4 |

| Analog E | 4-amino | 2-amino-6-methylamino | 8.9 |

| Analog F | 4-amino | 2,6-diamino | 22.1 |

| Analog G | 4-amino | 2,6-bis(ethylamino) | 18.5 |

| Ro 04-6790 | 4-amino | N-(2,6-bis(methylamino)pyrimidin-4-yl) (pyrimidinyl) | 4.5 |

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Cell harvesting buffer (e.g., PBS)

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Radioligand: [3H]LSD (Lysergic acid diethylamide) or [3H]this compound

-

Non-specific binding control: 10 µM Methiothepin

-

Test compounds (analogs of this compound) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT6 cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of radioligand (e.g., 1 nM [3H]LSD).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM methiothepin.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This protocol describes a functional assay to assess the antagonist activity of this compound analogs by measuring their ability to inhibit serotonin-induced cyclic adenosine monophosphate (cAMP) accumulation.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Cell culture medium (e.g., DMEM)

-

Stimulation buffer: DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor)

-

Serotonin (5-HT)

-

Test compounds (analogs of this compound)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

-

Cell Plating:

-

Seed HEK293-h5-HT6 cells into 96-well plates and grow to 80-90% confluency.

-

-

Assay:

-

Wash the cells once with pre-warmed stimulation buffer.

-

Add 50 µL of stimulation buffer containing the test compound at various concentrations to the wells.

-

Incubate for 15 minutes at 37°C.

-

Add 50 µL of stimulation buffer containing serotonin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the basal control (which receives only stimulation buffer).

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Construct a dose-response curve for the inhibition of serotonin-induced cAMP accumulation by each test compound.

-

Determine the IC50 value for each antagonist.

-

Calculate the functional antagonist constant (pA2) using the Schild equation to quantify the potency of the antagonist.

-

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: 5-HT6 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Ro 63-0563 selectivity for human vs rat 5-HT6 receptors

An In-depth Technical Guide on the Selectivity of Ro 63-0563 for Human vs. Rat 5-HT6 Receptors

Introduction

This compound, with the chemical name 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is a well-characterized pharmacological tool used extensively in serotonin research.[1][2] It is recognized as a potent, competitive, and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[2][3] This receptor subtype is expressed almost exclusively in the central nervous system (CNS), particularly in regions associated with cognition and memory, such as the hippocampus and striatum, making it a significant target for drug development in neurological and psychiatric disorders.[4][5] This guide provides a detailed comparison of the binding and functional characteristics of this compound at both human and rat 5-HT6 receptors, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of a ligand is a critical parameter in drug development, defining its ability to interact with its intended target over other receptors. This compound demonstrates high affinity for both human and rat 5-HT6 receptors with minimal differences between the two species. This is a crucial characteristic, as it allows for the reliable translation of preclinical findings in rodent models to human applications. The compound exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide panel of other receptor binding sites.[1][2][6]

Binding Affinity Data

Binding affinity is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd). The pKi is the negative logarithm of the Ki value, with a higher pKi indicating greater binding affinity. Data from radioligand binding assays show that this compound binds with high nanomolar affinity to both human and rat 5-HT6 receptors.

| Parameter | Receptor Species | Radioligand Used | pKi (mean ± SEM) | Ki (nM) | Reference |

| Binding Affinity | Rat 5-HT6 | [3H]-LSD | 7.83 ± 0.01 | ~14.8 | [2][3] |

| Binding Affinity | Human 5-HT6 | [3H]-LSD | 7.91 ± 0.02 | ~12.3 | [2][3] |

| Parameter | Receptor Species | Radioligand Used | Kd (nM) | Reference |

| Dissociation Constant | Rat 5-HT6 | [3H]this compound | 6.8 | [1][7] |

| Dissociation Constant | Human 5-HT6 | [3H]this compound | 4.96 | [1][7] |

Note: Ki values are calculated from pKi values (Ki = 10^(-pKi)). The slight variations in affinity between species are not considered significant, highlighting the compound's consistent high affinity across species.

Functional Activity Data

Functional assays measure the biological response elicited by a ligand. For an antagonist like this compound, this is often determined by its ability to block the action of an agonist. The pA2 value is a measure of a competitive antagonist's potency. Functional studies confirm that this compound is a competitive antagonist with no agonist or inverse agonist activity at the human 5-HT6 receptor.[2]

| Parameter | Receptor Species | Assay Type | pA2 (mean ± SEM) | Reference |

| Antagonist Potency | Human 5-HT6 | cAMP Accumulation | 7.10 ± 0.09 | [2] |

Experimental Protocols

The quantitative data presented above were generated using standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd or Ki) and density (Bmax) of receptors.[8]

1. Receptor and Membrane Preparation:

-

Cell Lines: Recombinant human 5-HT6 receptors are often stably expressed in HeLa cells, while rat 5-HT6 receptors are expressed in HEK293 cells.[9][10]

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) using a homogenizer.[11]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in the final assay buffer.[11]

2. Binding Assay Procedure:

-

Competition Assay (for Ki): Membranes are incubated in 96-well plates with a fixed concentration of a radioligand (e.g., [3H]-LSD or the selective [3H]this compound) and varying concentrations of the unlabeled competitor drug (this compound).[11]

-

Saturation Assay (for Kd): Membranes are incubated with increasing concentrations of the radioligand to determine the equilibrium dissociation constant.[11]

-

Incubation: The reaction is typically incubated for 60 minutes at 30°C or room temperature to reach equilibrium.[11]

-

Defining Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration (e.g., 10 μM) of a non-selective ligand, such as methiothepin, to determine non-specific binding.[1]

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand in the solution.[11]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Ki values are calculated from the IC50 values obtained from competition curves using the Cheng-Prusoff equation.[11]

-

Kd and Bmax values are determined from saturation binding data using non-linear regression analysis.

Functional cAMP Accumulation Assay

This assay determines the functional effect of a compound on the canonical 5-HT6 receptor signaling pathway.

1. Cell Culture: HeLa cells stably expressing the human 5-HT6 receptor are cultured to confluence.[2] 2. Assay Procedure:

-

Cells are incubated with the antagonist (this compound) at various concentrations for a set period.

-

An agonist (e.g., 5-HT) is then added to stimulate the receptors.

-

The reaction is stopped, and the cells are lysed. 3. cAMP Measurement: The intracellular concentration of cyclic adenosine monophosphate (cAMP) is quantified, typically using a competitive immunoassay or a fluorescence-based method. 4. Data Analysis: The ability of this compound to produce a rightward shift in the concentration-response curve of the agonist is analyzed. The Schild equation is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Caption: 5-HT6 Receptor Signaling Pathways.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a highly potent and selective antagonist for both human and rat 5-HT6 receptors. The binding affinity and functional potency are remarkably similar between the two species, with pKi values of 7.91 and 7.83, respectively.[2][3] This consistency validates the use of rat models in preclinical studies to predict the compound's behavior in humans. The detailed experimental protocols for radioligand binding and functional assays provide a standardized framework for characterizing this and other 5-HT6 receptor ligands. The well-defined pharmacology of this compound makes it an indispensable tool for researchers investigating the physiological roles of the 5-HT6 receptor and for professionals in the development of novel therapeutics targeting this receptor.

References

- 1. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

The Initial Development of Ro 63-0563: A Technical Guide for a Selective 5-HT6 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 63-0563, with the chemical name 4-amino-N-(2,6-bis(methylamino)pyridin-4-yl)benzenesulfonamide, emerged from the pioneering research at F. Hoffmann-La Roche as a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor, almost exclusively expressed in the central nervous system, has been a focal point for therapeutic strategies targeting cognitive dysfunction and other neurological disorders.[3][4] This technical guide provides a comprehensive overview of the initial development of this compound as a crucial research tool, detailing its synthesis, in vitro characterization, and the foundational experimental protocols that established its pharmacological profile.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the general synthesis of N-substituted arylsulfonamides.[5] The synthesis would likely involve the reaction of a substituted aminopyridine with a protected aminobenzenesulfonyl chloride, followed by deprotection.

A probable synthetic pathway is outlined below:

In Vitro Pharmacological Characterization

The initial characterization of this compound established it as a high-affinity antagonist with remarkable selectivity for the 5-HT6 receptor. These studies were crucial in validating its use as a specific tool to probe the function of this receptor.

Binding Affinity

Radioligand binding assays were instrumental in determining the affinity of this compound for the 5-HT6 receptor. These experiments were conducted using membranes from cells recombinantly expressing either the human or rat 5-HT6 receptor.

Table 1: Binding Affinity of this compound for 5-HT6 Receptors

| Receptor | Radioligand | Parameter | Value | Reference |

| Human 5-HT6 | [3H]-LSD | pKi | 7.91 ± 0.02 | [5] |

| Rat 5-HT6 | [3H]-LSD | pKi | 7.83 ± 0.01 | [5] |

| Human 5-HT6 | [3H]this compound | Kd | 4.96 nM | [6] |

| Rat 5-HT6 | [3H]this compound | Kd | 6.8 nM | [6] |

Selectivity Profile

A key attribute of a good research tool is high selectivity for its target. This compound was extensively profiled against a wide range of other receptors, ion channels, and transporters, demonstrating over 100-fold selectivity for the 5-HT6 receptor.[2][5]

Table 2: Selectivity of this compound

| Target Class | Number of Targets Tested | Result | Reference |

| Receptors, Ion Channels, Transporters | 69 | >100-fold selectivity for 5-HT6 | [2][5] |

Functional Activity

Functional assays were performed to characterize the intrinsic activity of this compound at the 5-HT6 receptor. These studies, measuring the accumulation of cyclic AMP (cAMP) in response to receptor activation, confirmed that this compound is a competitive antagonist with no agonist or inverse agonist activity.[5]

Table 3: Functional Antagonist Activity of this compound

| Assay | Receptor | Parameter | Value | Reference |

| cAMP Accumulation | Human 5-HT6 | pA2 | 7.10 ± 0.09 | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide the core experimental protocols used in the initial development of this compound.

Radioligand Binding Assay Protocol ([3H]this compound)

This protocol describes the determination of receptor binding affinity using the radiolabeled form of this compound.

Detailed Steps:

-

Membrane Preparation:

-

Culture HeLa or HEK-293 cells stably expressing the human or rat 5-HT6 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, [3H]this compound at various concentrations, and either assay buffer (for total binding) or a high concentration of a non-labeled competing ligand like 10 µM methiothepin (for non-specific binding).[6]

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Functional cAMP Accumulation Assay Protocol

This protocol is used to determine the functional antagonist properties of this compound.

Detailed Steps:

-

Cell Culture:

-

Seed HeLa cells stably expressing the human 5-HT6 receptor into 24-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15 minutes).

-

Add a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) to stimulate cAMP production and incubate for a further period (e.g., 15 minutes).

-

Terminate the reaction by aspirating the medium and lysing the cells.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., a competitive immunoassay).

-

-

Data Analysis:

-

Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which provides a measure of the antagonist's potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

-

In Vivo Studies and Pharmacokinetics

While this compound has been invaluable as an in vitro research tool, its utility in in vivo behavioral studies has been limited by its low brain permeability.[1] Pharmacokinetic studies in rats indicated that less than 1% of the administered compound crosses the blood-brain barrier.[1] Consequently, most in vivo studies investigating the behavioral effects of 5-HT6 receptor antagonism have utilized the structurally related compound, Ro 04-6790, which exhibits better (though still modest) brain penetration.[2][7] These studies with Ro 04-6790 have demonstrated effects on behaviors such as stretching, yawning, and cognitive performance in various animal models.[2][8]

Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, modulating neuronal function. This compound, as a competitive antagonist, blocks the binding of serotonin to the 5-HT6 receptor, thereby preventing this signaling cascade.

Conclusion

The initial development of this compound provided the scientific community with a potent and highly selective antagonist for the 5-HT6 receptor. Its thorough in vitro characterization, including detailed binding and functional data, has solidified its role as a critical research tool for elucidating the physiological and pathological roles of this important central nervous system receptor. While its low brain penetrance has limited its direct application in in vivo behavioral pharmacology, the foundational work on this compound has paved the way for the development of subsequent generations of 5-HT6 receptor antagonists with improved pharmacokinetic profiles for potential therapeutic use. This technical guide serves as a comprehensive resource for researchers utilizing or building upon the foundational knowledge established during the initial development of this seminal research compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Portico [access.portico.org]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to CAS Number 202466-77-1 (Ro 63-0563): A Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific literature pertaining to the compound identified by CAS number 202466-77-1, also known as Ro 63-0563. This document details its pharmacological profile, mechanism of action, and key experimental data, serving as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a potent, competitive, and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, a Gs protein-coupled receptor, is predominantly expressed in the central nervous system and is implicated in various physiological processes, including cognition and mood. Its unique localization and function have made it an attractive target for the development of novel therapeutics for neuropsychiatric and cognitive disorders. This compound has been instrumental as a pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Radioligand Binding Affinities of this compound

| Receptor | Radioligand | Preparation | pKi (mean ± SEM) | Reference |

| Rat 5-HT6 | [3H]-LSD | Recombinant | 7.83 ± 0.01 | [2] |

| Human 5-HT6 | [3H]-LSD | Recombinant | 7.91 ± 0.02 | [2] |

Table 2: Functional Antagonist Potency of this compound

| Assay | Cell Line | Agonist | pA2 (mean ± SEM) | Reference |

| cAMP Accumulation | HeLa (human 5-HT6) | Serotonin | 7.10 ± 0.09 | [2] |

Table 3: Dissociation Constants (Kd) for [3H]this compound

| Receptor | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Recombinant Rat 5-HT6 | HEK 293 | 6.8 | - | [3][4] |

| Recombinant Human 5-HT6 | HeLa | 4.96 | - | [3][4] |

| Native Rat Striatal | - | 11.7 | 175 | [4] |

| Native Porcine Striatal | - | 8.0 | 130 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (pKi) of this compound for the 5-HT6 receptor.

Protocol adapted from Sleight et al., 1998:

-

Membrane Preparation:

-

HeLa cells stably expressing the human 5-HT6 receptor or other appropriate cell lines are cultured and harvested.

-

Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

Membrane homogenates are incubated with a fixed concentration of the radioligand [3H]-LSD.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-